1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone
Description
This compound is a complex polycyclic ether derivative featuring a fused furo[3,4-d][1,3]dioxolane core, substituted with a phenylmethoxy group at position 4 and a trityloxy-ethanone moiety at position 4. Its structure includes multiple stereocenters and protective groups (dimethyl and trityl), making it a critical intermediate in synthetic organic chemistry, particularly in carbohydrate and nucleoside analog synthesis. The trityl (triphenylmethyl) group is a sterically hindered protective group often employed to mask hydroxyl functionalities during multi-step syntheses .
Properties
Molecular Formula |
C35H34O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone |
InChI |
InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3 |
InChI Key |
SFFSXRAQVHMPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone typically involves multiple steps. The process begins with the preparation of key intermediates, followed by their sequential reactions under controlled conditions. Common reagents used in the synthesis include phenylmethanol, dimethyl carbonate, and trityl chloride. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other ethanone derivatives and polycyclic ethers are analyzed below. Key differences lie in protective groups, stereochemistry, and substitution patterns, which influence reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Protective Group Utility: The trityl group in the target compound provides superior steric protection compared to smaller groups (e.g., methyl or methoxy), enabling selective deprotection in multi-step syntheses . In contrast, compounds like 6'-Methoxypolygoacetophenoside rely on glycosylation for stability .
Electron Effects: Electron-withdrawing substituents (e.g., trifluoromethyl in 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone) increase electrophilicity and stability under acidic conditions, whereas electron-donating groups (e.g., methoxy in the target compound) enhance nucleophilic reactivity .
Biological Activity: The absence of polar groups (e.g., free hydroxyls) in the target compound limits its direct biological utility, unlike natural derivatives like Preremirol, which exhibit bioactivity due to phenolic and prenyl moieties .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s intricate stereochemistry necessitates advanced techniques (e.g., X-ray crystallography via SHELX ) for unambiguous structural confirmation.
- Data Gaps : Direct biological or pharmacological data for the target compound are absent in the literature, unlike its analogs (e.g., Isorhamnetin-3-O-glycoside ). Future studies should explore its role in drug delivery systems leveraging trityl-mediated protection.
Biological Activity
1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its unique structural features and the implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydrofurodioxole core with various substituents that contribute to its biological properties. Its molecular formula and weight are crucial for understanding its pharmacokinetics and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₄O₅ |
| Molecular Weight | 478.6 g/mol |
| Structural Features | Tetrahydrofurodioxole core |
The biological activity of this compound may be attributed to its interaction with specific biochemical pathways. Research indicates that similar compounds often target key enzymes or receptors involved in cellular signaling and metabolic processes.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Antioxidant Activity : The presence of dioxole rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anti-inflammatory Activity
In a study evaluating anti-inflammatory properties, compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.0 |
| Compound B | 10.0 |
| 1-(2,2-Dimethyl...ethanone) | 7.5 |
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays were performed to assess the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 90 |
| 10 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
